molecular formula C7H12O B11749152 (E)-3-methylhex-2-enal

(E)-3-methylhex-2-enal

Cat. No.: B11749152
M. Wt: 112.17 g/mol
InChI Key: GYDWAHVMHVWZOZ-FNORWQNLSA-N
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Description

(E)-3-Methylhex-2-enal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a double bond between the second and third carbon atoms and a methyl group attached to the third carbon atom. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methylhex-2-enal can be achieved through various methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 3-methylhex-2-ynal. This process involves the use of a palladium catalyst and hydrogen gas under high pressure. The reaction is carefully monitored to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Methylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3-methylhex-2-enoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, (E)-3-methylhex-2-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Addition: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

    Oxidation: 3-Methylhex-2-enoic acid.

    Reduction: (E)-3-Methylhex-2-enol.

    Addition: 3-Bromo-3-methylhexanal (in the case of bromine addition).

Scientific Research Applications

(E)-3-Methylhex-2-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the flavor and fragrance industry to impart a fruity aroma to products.

Mechanism of Action

The mechanism of action of (E)-3-methylhex-2-enal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

(E)-3-Methylhex-2-enal can be compared with other similar compounds such as:

    Hexanal: A straight-chain aldehyde with a similar structure but lacking the double bond and methyl group.

    3-Methylbutanal: A branched aldehyde with a shorter carbon chain.

    2-Methylpent-2-enal: An aldehyde with a similar double bond but different carbon chain length.

Uniqueness: The presence of both the double bond and the methyl group in this compound imparts unique chemical and physical properties, making it distinct from other aldehydes. Its specific structure contributes to its characteristic aroma and reactivity in chemical reactions.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-3-methylhex-2-enal

InChI

InChI=1S/C7H12O/c1-3-4-7(2)5-6-8/h5-6H,3-4H2,1-2H3/b7-5+

InChI Key

GYDWAHVMHVWZOZ-FNORWQNLSA-N

Isomeric SMILES

CCC/C(=C/C=O)/C

Canonical SMILES

CCCC(=CC=O)C

Origin of Product

United States

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